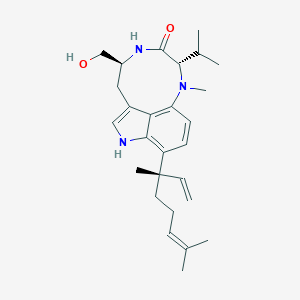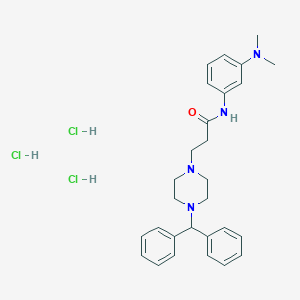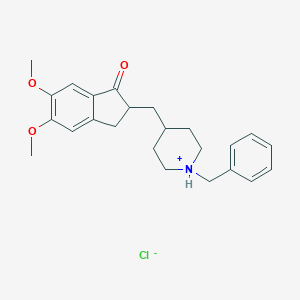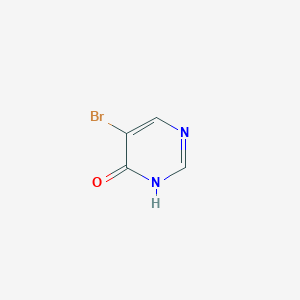
4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one, also known as EHNA, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit adenosine deaminase (ADA) activity. ADA is an enzyme that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. EHNA has been shown to be a potent inhibitor of ADA, and its use has led to significant advances in the understanding of ADA's role in various biological processes.
Mechanism of Action
4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one acts as a competitive inhibitor of ADA, binding to the active site of the enzyme and preventing the deamination of adenosine and deoxyadenosine. This inhibition leads to an accumulation of adenosine and deoxyadenosine, which can have various effects on cellular processes, depending on the cell type and context.
Biochemical and Physiological Effects
The effects of 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one on cellular processes are complex and depend on the specific cell type and context. In general, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced inhibition of ADA can lead to an accumulation of adenosine and deoxyadenosine, which can have various effects on cellular processes. For example, in T cells, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced inhibition of ADA has been shown to enhance T cell activation and proliferation, while in other cell types, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced accumulation of adenosine can lead to anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one has several advantages as a tool for scientific research. It is a potent and selective inhibitor of ADA, which allows for the specific modulation of ADA activity without affecting other enzymes or cellular processes. Additionally, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one is relatively easy to synthesize and purify, making it readily accessible to researchers.
However, there are also limitations to the use of 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one in lab experiments. For example, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced inhibition of ADA can lead to the accumulation of adenosine and deoxyadenosine, which can have various effects on cellular processes, making it difficult to interpret the results of experiments that use 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one. Additionally, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one may have off-target effects or interact with other cellular components, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one and its effects on cellular processes. One area of interest is the role of ADA in cancer, where 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced inhibition of ADA may have therapeutic potential. Additionally, there is interest in developing more potent and selective inhibitors of ADA that can be used to study its role in various biological processes. Finally, there is interest in understanding the complex effects of adenosine and deoxyadenosine accumulation on cellular processes, which may have implications for the treatment of various diseases.
Scientific Research Applications
4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one has been used extensively in scientific research to study the role of ADA in various biological processes. One notable application is in the study of the immune system, where 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one has been used to investigate the role of ADA in T cell activation and proliferation. Additionally, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one has been used to study the role of ADA in the regulation of purine metabolism and the nucleotide pool in various cell types.
properties
CAS RN |
103365-28-2 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
4-ethynyl-3-(1-hydroxyethyl)azetidin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-3-5-6(4(2)9)7(10)8-5/h1,4-6,9H,2H3,(H,8,10) |
InChI Key |
YGMBLYXQKPCVKT-UHFFFAOYSA-N |
SMILES |
CC(C1C(NC1=O)C#C)O |
Canonical SMILES |
CC(C1C(NC1=O)C#C)O |
synonyms |
2-Azetidinone, 4-ethynyl-3-(1-hydroxyethyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


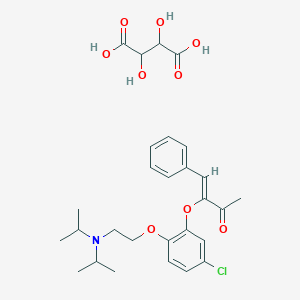


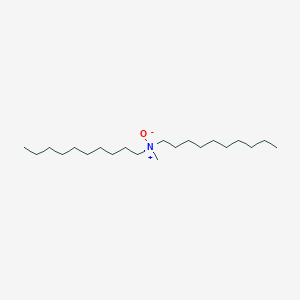
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)

